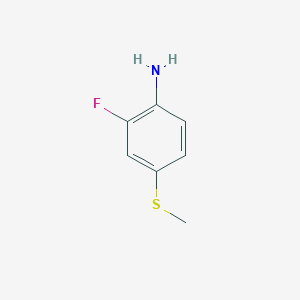
2-Fluoro-4-(methylthio)aniline
Overview
Description
2-Fluoro-4-(methylthio)aniline, also known as FMTA, is an important organic molecule that has been studied extensively in the field of chemistry due to its versatile applications. It is a primary amine with a single nitrogen atom and two methylthio groups. It is a colorless solid at room temperature and has a sweet odor. FMTA is an important intermediate for the synthesis of a variety of organic compounds, as well as being used in the manufacture of pharmaceuticals, dyes, and agrochemicals.
Scientific Research Applications
Catalysis in Suzuki-Miyaura C-C Coupling : Rao et al. (2014) found that a complex formed with 2-(Methylthio)aniline functions as a highly efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This application is significant in green chemistry due to its environmental friendliness (Rao et al., 2014).
Electrochemical Behavior and Polymerization : Cihaner and Önal (2002) studied the electrochemical behavior of fluoro-substituted aniline monomers, including 2-fluoroaniline. They found these monomers could be polymerized to produce soluble polymers with potential applications in electronics and materials science (Cihaner & Önal, 2002).
Inhibition of Topoisomerase-II : Loza-Mejía et al. (2009) synthesized novel 9-anilinothiazolo[5,4-b]quinoline derivatives, including compounds with a 2-methylthio group, and evaluated their cytotoxic activities and inhibition of human topoisomerase II. This research is significant in the context of cancer treatment and pharmacology (Loza-Mejía et al., 2009).
Quantum Chemical Studies for Corrosion Inhibition : Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including those with a 2-(methylthio) group, to predict their efficiency as corrosion inhibitors on iron. This is relevant for materials science and engineering (Kaya et al., 2016).
Fluorescence Quenching in Boronic Acid Derivatives : Studies by Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, which is useful in analytical chemistry for sensing applications (Geethanjali et al., 2015).
Safety and Hazards
The compound is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It’s known that anilines, the class of compounds to which 2-fluoro-4-(methylthio)aniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that anilines typically act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Anilines, in general, can participate in various biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
Anilines are generally well-absorbed and can be distributed throughout the body .
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with targets .
Properties
IUPAC Name |
2-fluoro-4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINVZVDSYNURHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621699 | |
| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76180-33-1 | |
| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)


